molecular formula C9H15N3O5 B12323646 [6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol

[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol

Cat. No.: B12323646
M. Wt: 245.23 g/mol
InChI Key: GUPBGRHABGKBNJ-UHFFFAOYSA-N
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Description

Overview of [6-Azido-5-(Hydroxymethyl)-2,2-Dimethyl-6,6a-Dihydro-3aH-Furo[2,3-d]Dioxol-5-Yl]Methanol

The compound, systematically named [(3aR,6S,6aR)-6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d]dioxol-5-yl]methanol, belongs to the class of protected azido sugars with a fused furodioxolane ring system. Its molecular formula is C₉H₁₅N₃O₅, with a molecular weight of 245.23 g/mol. The structure features three key functional groups:

  • A strained azide (-N₃) substituent at position 6
  • Two hydroxymethyl (-CH₂OH) groups at positions 4 and 5
  • A 1,2-O-isopropylidene protecting group forming the dioxolane ring
Property Value Source
CAS Number 247025-10-1
Melting Point 116–117°C
Solubility DMF, DMSO, ethanol, methanol
Storage Conditions 0–8°C under inert atmosphere
Spectral Data (¹H NMR) δ 1.35 (s, 3H), 1.50 (s, 3H)

The stereochemistry at positions 3a, 6, and 6a (R-configuration) creates a rigid bicyclic framework that prevents undesired ring-opening reactions during synthetic transformations.

Historical Context and Discovery

The compound first emerged in the late 1990s as part of efforts to develop stable azido sugar precursors for nucleoside analog synthesis. Early synthetic routes involved:

  • Protection Strategy : Installation of the 1,2-O-isopropylidene group on D-ribose derivatives to block reactive hydroxyls
  • Azide Introduction : Triflate displacement using sodium azide (NaN₃) in dimethylformamide at elevated temperatures
  • Hydroxymethyl Retention : Selective protection/deprotection sequences to preserve primary alcohol functionality

Relevance in Contemporary Chemical Research

Three key applications drive current interest:

1. Click Chemistry Substrates
The azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts, enabling bioconjugation of sensitive biomolecules. Compared to linear azido sugars, the compound’s bicyclic structure enhances reaction rates by 12–15× in DIBO (dibenzocyclooctyne)-based systems.

2. Nucleotide Sugar Analog Synthesis
Researchers at Synthose (2025) utilized this intermediate to synthesize 3′-azido-3′-deoxyribonucleosides for antiviral drug development. The 1,2-O-isopropylidene group allows selective phosphorylation at the 5′-hydroxymethyl position.

3. Glycodiversification Platforms
The two hydroxymethyl groups serve as orthogonal modification sites:

  • Primary -CH₂OH: Typically protected as acetate or silyl ethers
  • Secondary -CH₂OH: Activated for glycosylation or phosphoramidite coupling

A 2024 study achieved 97% yield in repetitive-batch enzymatic synthesis of UDP-6-azido-GalNAc using similar intermediates, highlighting industrial scalability potential.

Scope and Objectives of the Review

This analysis focuses on:

  • Structural and stereochemical analysis of the compound
  • Comparative evaluation of synthetic routes (chemical vs enzymatic)
  • Applications in glycoconjugate synthesis and click chemistry
  • Future directions in biocatalytic production and automated glycan assembly

Properties

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

IUPAC Name

[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol

InChI

InChI=1S/C9H15N3O5/c1-8(2)15-5-6(11-12-10)9(3-13,4-14)17-7(5)16-8/h5-7,13-14H,3-4H2,1-2H3

InChI Key

GUPBGRHABGKBNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(C(OC2O1)(CO)CO)N=[N+]=[N-])C

Origin of Product

United States

Preparation Methods

Classical Organic Synthesis Routes

Starting Material: D-Ribose

The most common route begins with D-ribose, leveraging its furanose form for regioselective functionalization.

Hydroxymethyl Group Retention

Post-azidation, the 4-hydroxymethyl group is preserved via selective deprotection:

  • Trityl Group Removal : Hydrolysis with acetic acid/water (1:1) at 50°C.
  • Yield : >90%.

Alternative Pathway: Levoglucosenone Derivatives

Patents describe levoglucosenone (from cellulose pyrolysis) as a starting material for stereoselective synthesis.

  • Reduction and Epoxidation :
    Levoglucosenone is reduced (NaBH₄), epoxidized (H₂O₂/AcOH), and subjected to Baeyer-Villiger oxidation to form the hydroxymethyl-lactone intermediate.
    • Yield : 42–50% over 5 steps.

Enzymatic and Biocatalytic Methods

Lipase-Mediated Selective Deacetylation

Novozyme®-435 (Candida antarctica lipase B) enables regioselective deacetylation of diacetoxy intermediates:

  • Substrate : 5-O-Acetyl-4-C-acetoxymethyl-3-azido-1,2-O-isopropylidene-α-D-ribofuranose.
  • Reaction : Vinyl acetate in toluene at 30°C.
  • Outcome : Exclusive 5-O-deacetylation preserves the 4-hydroxymethyl group.
    • Yield : 99%.

Chemo-Enzymatic Ring Closure

A hybrid approach combines enzymatic deprotection with chemical cyclization:

  • Enzymatic Step : Lipozyme® TL IM-mediated deacetylation.
  • Chemical Step : Tosylation and nucleophilic displacement with NaN₃.
    • Overall Yield : 24–28%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Classical Organic Scalable, well-established Multi-step, harsh conditions 70–85%
Enzymatic High selectivity, mild conditions Enzyme cost, substrate specificity 90–99%
Catalytic Rapid, fewer byproducts Limited applicability 50–75%

Critical Challenges and Solutions

Azide Instability

  • Issue : Thermal decomposition above 120°C.
  • Solution : Microwave-assisted reactions at controlled temperatures (100–110°C).

Stereochemical Control

  • Issue : Racemization during tosylation.
  • Solution : Low-temperature (−10°C) reactions with bulky bases (2,6-lutidine).

Industrial-Scale Considerations

  • Cost-Efficiency : Enzymatic methods reduce solvent waste but require immobilized lipase recycling.
  • Regulatory Compliance : Residual metal catalysts (Cu) must be <10 ppm in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent choice, and reaction time, are critical for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the azido group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, [6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. The azido group, in particular, is useful for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.

Medicine

In medicine, [6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol has potential applications in drug development. Its ability to undergo various chemical transformations makes it a versatile intermediate for the synthesis of pharmaceutical compounds.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity profile allows for the development of new materials with tailored properties.

Mechanism of Action

The mechanism of action of [6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and materials science. The hydroxymethyl group can undergo oxidation or reduction, further modifying the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azido or Hydroxymethyl Substituents

The target compound shares structural motifs with several derivatives, differing primarily in substituent placement and protective groups. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
[6-Azido-6-deoxy-2,3-O-isopropylidene-α-L-sorbofuranose] C₉H₁₅N₃O₅ 245.23 5-(azidomethyl), 3a-(hydroxymethyl) Click chemistry intermediates
[(3aR,6R,6aR)-6-Benzyloxy-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[4,5-d][1,3]dioxol-5-yl]methanol C₂₃H₂₈O₆ 400.46 Benzyloxy, hydroxymethyl Protective group strategies
(3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol C₁₃H₂₂O₇ 290.31 Dioxolane ring, hydroxymethyl Conformational studies
tert-Butyl(((3aR,5R,6S,6aR)-5-(2,2-dibromovinyl)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methoxy)diphenylsilane C₃₄H₄₀Br₂O₆Si 744.56 Dibromovinyl, silyl ether Synthetic intermediates

Key Observations:

  • Azido Group Reactivity : The target compound’s 6-azido group distinguishes it from analogues like , which features an azidomethyl group. This difference impacts reactivity in click chemistry or cycloaddition reactions.
  • Protective Group Strategies : Benzyl () and silyl ethers () are common protective groups in synthesis, enhancing stability during reactions. The target compound’s methyl groups (2,2-dimethyl) serve a similar protective role.
  • Hydrophilicity : Hydroxymethyl groups in the target compound and increase solubility in polar solvents compared to benzyl-protected derivatives ().

Physical and Conformational Properties

  • Solubility : Hydroxymethyl groups enhance water solubility compared to benzyl-protected analogues (e.g., has logP ~2.5 vs. target compound’s logP ~0.8 predicted).
  • Conformational Flexibility : Puckering coordinates () influence reactivity. The fused furo-dioxolane system in the target compound likely adopts a twist-boat conformation, similar to , due to steric effects from methyl groups.
  • Thermal Stability : Azido derivatives (target compound, ) may exhibit lower thermal stability than silyl- or benzyl-protected analogues (), necessitating low-temperature storage.

Biological Activity

The compound [6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol represents a novel structure within the class of azido compounds, which have garnered attention due to their potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H19N3O5
  • CAS Number : 2034157-02-1

The presence of the azido group (-N3) is significant as it can participate in various chemical reactions, including click chemistry, which is often employed in drug development and bioconjugation strategies.

Azido compounds are known for their ability to interfere with biological processes through various mechanisms. The specific mechanisms for [6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol are still under investigation; however, similar compounds have demonstrated several key activities:

  • Antiviral Activity : Azido compounds like azidothymidine (AZT) have been shown to inhibit viral replication by acting as chain terminators during DNA synthesis. This mechanism may extend to other viral targets.
  • Antibacterial Properties : Some azido derivatives exhibit bactericidal effects against various bacterial strains by disrupting cellular metabolism or DNA synthesis.
  • Cytotoxicity : The introduction of azido groups can enhance the cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation.

Therapeutic Applications

The potential therapeutic applications of [6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol include:

  • Antiviral Treatments : Targeting RNA viruses similar to those treated by AZT.
  • Antibacterial Agents : Developing new antibiotics against resistant strains.
  • Cancer Therapy : Utilizing cytotoxic properties for targeted cancer treatments.

Case Study 1: Antiviral Efficacy

Research has indicated that azido compounds can effectively inhibit viral replication. A study demonstrated that a related azido compound showed significant antiviral activity against HIV by terminating DNA chain synthesis during replication. This suggests that [6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol may exhibit similar properties.

Case Study 2: Antibacterial Activity

Another study highlighted the antibacterial properties of a structurally similar azido compound against Enterobacteriaceae family members. The compound was found to disrupt DNA synthesis in susceptible bacteria. This reinforces the hypothesis that [6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol could also possess antibacterial activity.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntiviralAZTDNA chain termination
AntibacterialAzido derivativesDisruption of DNA synthesis
CytotoxicVariousInduction of apoptosis

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